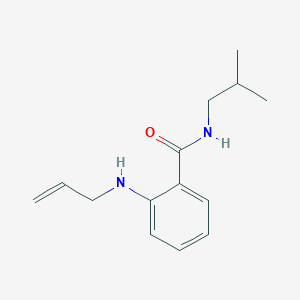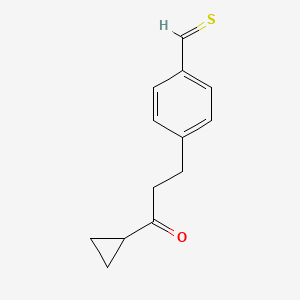
Cyclopropyl2-(4-thiomethylphenyl)ethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C13H16OS It is known for its unique structure, which includes a cyclopropyl group and a thiomethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclopropylmethyl ketone with 4-thiomethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl2-(4-thiomethylphenyl)ethylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted products depending on the reaction conditions
Aplicaciones Científicas De Investigación
Cyclopropyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropyl2-(4-thiomethylphenyl)ethylketone involves its interaction with various molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive species that can modify biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl2-(4-methylphenyl)ethylketone
- Cyclopropyl2-(4-ethylphenyl)ethylketone
- Cyclopropyl2-(4-methoxyphenyl)ethylketone
Uniqueness
Cyclopropyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H14OS |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
4-(3-cyclopropyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H14OS/c14-13(12-6-7-12)8-5-10-1-3-11(9-15)4-2-10/h1-4,9,12H,5-8H2 |
Clave InChI |
SPPQJJUYSXJMQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CCC2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)

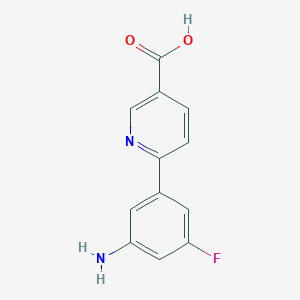
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)
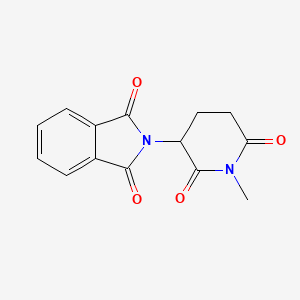
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)

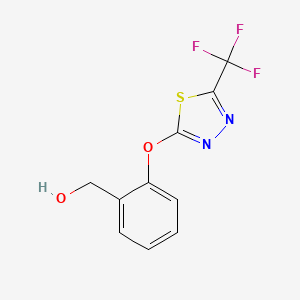
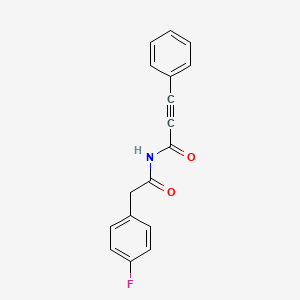
![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
